molecular formula C29H29N3O5S B409700 ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B409700
M. Wt: 531.6g/mol
InChI Key: RBZKMUZSINQEOS-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3,4-diethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its intricate structure, which includes an indole moiety, a thiazolopyrimidine core, and various functional groups such as ethoxy and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-diethoxybenzaldehyde with indole-3-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydrothiazolo[3,2-a]pyrimidine-3-carboxylate under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-diethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(3,4-diethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl 5-(3,4-diethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

    Thiazolopyrimidines: Compounds with a similar core structure but different substituents.

    Indole derivatives: Compounds containing the indole moiety with various functional groups.

    Carboxylate esters: Compounds with ester functional groups and varying aromatic or heterocyclic cores.

The uniqueness of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C29H29N3O5S

Molecular Weight

531.6g/mol

IUPAC Name

ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(1H-indol-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H29N3O5S/c1-5-35-22-13-12-18(14-23(22)36-6-2)26-25(28(34)37-7-3)17(4)31-29-32(26)27(33)24(38-29)15-19-16-30-21-11-9-8-10-20(19)21/h8-16,26,30H,5-7H2,1-4H3/b24-15-

InChI Key

RBZKMUZSINQEOS-IWIPYMOSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CNC5=CC=CC=C54)/S3)C)C(=O)OCC)OCC

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CNC5=CC=CC=C54)S3)C)C(=O)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CNC5=CC=CC=C54)S3)C)C(=O)OCC)OCC

Origin of Product

United States

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